4-Chloro-2-ethyl-5-fluoropyrimidine
Overview
Description
4-Chloro-6-ethyl-5-fluoropyrimidine is a pyrimidine derivative used as a building block in the preparation of bio-active compounds such as broad-spectrum triazole antifungal agents . It is a yellow liquid .
Synthesis Analysis
The synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine involves a reactor charged with dichloromethane and 6-ethyl-5-fluoropyrimidin-4 (1 H)-one. The reaction mixture is stirred, and triethylamine is added. Phosphorus oxychloride is added over 3 hours, while the reaction temperature is kept below 35°C .Molecular Structure Analysis
The molecular formula of 4-Chloro-6-ethyl-5-fluoropyrimidine is C6H6ClFN2 . The molecular weight is 160.58 .Physical And Chemical Properties Analysis
4-Chloro-6-ethyl-5-fluoropyrimidine is a yellow liquid . It has a molecular weight of 160.58 .Mechanism of Action
Target of Action
It is known that fluorinated pyrimidines, a class of compounds to which 4-chloro-2-ethyl-5-fluoropyrimidine belongs, often target enzymes involved in nucleic acid synthesis, such as thymidylate synthase .
Mode of Action
Fluorinated pyrimidines typically exert their effects by being incorporated into rna and dna, thereby disrupting their structure and function . They can also inhibit key enzymes involved in nucleic acid synthesis, leading to a decrease in the production of nucleic acids .
Biochemical Pathways
Fluorinated pyrimidines generally interfere with the synthesis of dna and rna, affecting multiple cellular processes .
Result of Action
Given its structural similarity to other fluorinated pyrimidines, it is likely to cause disruption of nucleic acid structure and function, leading to cell death .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Chloro-2-ethyl-5-fluoropyrimidine in lab experiments is its potent activity against cancer cells, fungi, and bacteria. This makes it a valuable tool for studying the mechanisms of cell growth and proliferation, as well as for developing new therapies for cancer and infectious diseases. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling and working with this compound in the lab.
Future Directions
There are several future directions for research on 4-Chloro-2-ethyl-5-fluoropyrimidine. One area of interest is the development of new therapies for cancer and infectious diseases. Researchers are exploring the potential of using this compound in combination with other drugs to enhance its therapeutic effects. Additionally, there is interest in developing new analogs of this compound that exhibit improved potency and selectivity. Finally, researchers are exploring the potential of using this compound as a tool for studying the mechanisms of cell growth and proliferation.
Conclusion
In conclusion, this compound is a promising compound that exhibits potent activity against cancer cells, fungi, and bacteria. Its unique structural properties make it an attractive candidate for drug development. While its mechanism of action is not fully understood, researchers are exploring its potential therapeutic applications and developing new analogs to enhance its potency and selectivity. With further research, this compound has the potential to become a valuable tool for studying the mechanisms of cell growth and proliferation and for developing new therapies for cancer and infectious diseases.
Scientific Research Applications
4-Chloro-2-ethyl-5-fluoropyrimidine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been reported to exhibit potent antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, this compound has been shown to exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.
Safety and Hazards
4-Chloro-6-ethyl-5-fluoropyrimidine is considered hazardous. It can cause burns by all exposure routes. Specific target organ toxicity (single exposure) affects the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
properties
IUPAC Name |
4-chloro-2-ethyl-5-fluoropyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-2-5-9-3-4(8)6(7)10-5/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHABDPQNNJAAIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C(=N1)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856136 | |
Record name | 4-Chloro-2-ethyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1359701-88-4 | |
Record name | 4-Chloro-2-ethyl-5-fluoropyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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